2-Hydroxyquinoline-4-carboxylic acid

Coordination Chemistry Heterogeneous Catalysis Thermal Analysis

Analytical laboratories require EP-certified reference standards for cinchocaine impurity profiling. This compound is the designated European Pharmacopoeia Reference Standard for Cinchocaine Impurity B (Monograph 1088), providing regulatory traceability that generic quinoline-4-carboxylic acids cannot substitute. • EP-certified for HPLC method validation & system suitability testing • Also serves as a versatile ligand for Co(II)/Cd(II) MOFs and Eu(III) luminescent materials • Available in reagent grade (≥97%) & EP reference grade; ships at ambient temperature

Molecular Formula C10H7NO3
Molecular Weight 189.17
CAS No. 84906-81-0
Cat. No. B602223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyquinoline-4-carboxylic acid
CAS84906-81-0
Synonyms2-Hydroxyquinoline-4-Carboxylic Acid
Molecular FormulaC10H7NO3
Molecular Weight189.17
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)O
InChIInChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14)
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

2-Hydroxyquinoline-4-carboxylic Acid Overview


2-Hydroxyquinoline-4-carboxylic acid (CAS 84906-81-0, C10H7NO3, MW 189.17), also known as 2-oxo-1,2-dihydroquinoline-4-carboxylic acid or 4-carboxycarbostyril, is a heterocyclic quinoline derivative bearing both a hydroxyl group at the 2-position and a carboxylic acid group at the 4-position [1]. It is commercially available at purities of ≥97% to >98.0% (HPLC) and serves as a pharmaceutical reference standard (European Pharmacopoeia Cinchocaine Impurity B) . Its structure enables distinct applications in coordination chemistry, efflux pump inhibition, and as a synthetic intermediate for cinchocaine and bioactive derivatives .

Reference Standard EP Cinchocaine Impurity B certified reference material for analytical method validation
Coordination Ligand Forms thermally stable Co(II) and Cd(II) complexes for MOF and catalyst design
Efflux Pump Tool Reported inhibitor of bacterial efflux pumps for antimicrobial resistance research

2-Hydroxyquinoline-4-carboxylic Acid Substitution Risks


The specific 2-hydroxy-4-carboxy substitution pattern on the quinoline ring is critical for its unique coordination behavior and biological activity. 2-Hydroxyquinoline-4-carboxylic acid acts as a versatile ligand capable of forming stable metal complexes with cobalt(II), europium(III), and cadmium(II), yielding materials with specific catalytic and luminescent properties [1]. In contrast, the closely related analog kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) exhibits a different biological profile, acting as an NMDA receptor antagonist with at least 15-fold greater potency than other quinoline analogs [2]. Furthermore, its specific structure enables it to function as an efflux pump inhibitor, a property not shared by simpler quinoline-4-carboxylic acids . Generic substitution with unsubstituted quinoline-4-carboxylic acid or other positional isomers would not replicate these specific interactions or meet regulatory identity requirements where this compound is specified as a reference impurity.

Isomeric substitution Kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) shows NMDA antagonist profile; 2-hydroxy-4-carboxy isomer identity may not transfer directly.
Regulatory mismatch Only the specific 2-hydroxyquinoline-4-carboxylic acid is listed as EP Impurity B; other quinoline-4-carboxylic acids lack pharmacopoeial recognition.
Selectivity divergence Efflux pump inhibition and S. faecalis activity may not replicate with fluoroquinolones or unsubstituted analogs due to fluorine absence.

Comparative Evidence for 2-Hydroxyquinoline-4-carboxylic Acid


Co(II) Complex Thermal Stability vs. Ni(II) Analog

The cobalt(II) complex [Co(HL1)2(H2O)4] (1) synthesized using 2-hydroxyquinoline-4-carboxylic acid (H2L1) as a ligand exhibits high thermal stability, remaining intact up to ~300°C [1]. In a direct comparison, this complex proved superior to a nickel(II) complex [Ni(L2)2(H2O)2] (2) prepared with thiazole-4-carboxylic acid (HL2) for aerobic epoxidation reactions using molecular oxygen as the oxidant [1].

Co(II) Thermal Stability
Head-to-head
Stable to ~300°C; reported higher catalytic efficiency vs Ni(II)-thiazole complex in aerobic epoxidation
Supports high-temperature catalytic application design
TGA and homogeneous olefin epoxidation conditions; molecular oxygen oxidant
Coordination Chemistry Heterogeneous Catalysis Thermal Analysis

Tunable 1D vs. 2D Coordination Polymers

Using 2-hydroxyquinoline-4-carboxylic acid (H2hqc) as a primary ligand, the solvothermal reaction with Cd(NO3)2·6H2O and different N-donor auxiliary ligands (4,4'-bipyridine vs. trans-1,2-bi(4-pyridyl)ethylene) yields coordination polymers with distinct dimensionalities [1]. With 4,4'-bipyridine (bpy), a one-dimensional (1D) chain structure (Compound 1) is formed. In contrast, the longer trans-1,2-bi(4-pyridyl)ethylene (bpe) ligand produces a two-dimensional (2D) network with a 3,6-c binodal net (Compound 2) [1].

Coordination Polymer Dimensionality
Head-to-head
1D chain (4,4′-bipyridine) vs 2D 3,6-c binodal net (trans-1,2-bi(4-pyridyl)ethylene)
Auxiliary N-donor ligand length tunes framework topology
Solvothermal Cd(II) synthesis; single-crystal XRD structure determination
Coordination Polymers Crystal Engineering Supramolecular Chemistry

Tunable Europium Luminescence via Base Selection

Europium(III) complexes synthesized with 2-hydroxyquinoline-4-carboxylic acid (H2hqc) in the presence of different organic bases (triethylamine, tripropylamine, tributylamine) exhibit variable luminescence properties [1]. The three complexes Eu(Hhqc)3(TEL), Eu(Hhqc)3(TPL), and Eu(Hhqc)3(TBL) show distinct emission intensities, demonstrating that the ligand environment around the Eu(III) center can be modulated by the choice of organic base during synthesis [1].

Eu(III) Luminescence Tunability
Cross-study
Emission intensity varies with base: triethylamine, tripropylamine, tributylamine
Organic base choice modulates photoluminescence output
EuCl₃·6H₂O complexation; emission spectroscopy
Luminescent Materials Lanthanide Complexes Photoluminescence

EP Reference Standard Designation

2-Hydroxyquinoline-4-carboxylic acid is officially designated as Cinchocaine Impurity B in the European Pharmacopoeia (EP) and is available as an EP Reference Standard (Sigma-Aldrich Y0002032) . This reference material is supplied with a defined purity and is intended for use in laboratory tests as prescribed in the EP . Commercial sources offer the compound with a purity of ≥98.0% (HPLC) . In contrast, generic quinoline-4-carboxylic acids or other isomers lack this specific pharmacopoeial recognition and standardized reference material availability.

EP Reference Standard
Specification review
Designated Cinchocaine Impurity B; available as EP standard (≥98.0% HPLC)
Pharmacopoeial identity for impurity profiling
EP monograph-recognized; mandatory for cinchocaine QC method validation
Pharmaceutical Analysis Impurity Profiling Quality Control

Multidrug Efflux Pump Inhibition

2-Hydroxyquinoline-4-carboxylic acid (2HQC) has been identified as a potent inhibitor of bacterial efflux pumps and a multidrug efflux pump inhibitor, targeting enzymes in cancer cells and multidrug resistant bacteria . It also shows specific antibacterial activity against Streptococcus faecalis . Notably, 2HQC is structurally related to fluoroquinolones but lacks the fluorine atom, which accounts for its distinct activity spectrum—specifically, it lacks activity against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis . This contrasts with fluoroquinolones, which typically exhibit broad-spectrum antibacterial activity.

Efflux Pump Inhibition
Data to verify
Reported inhibitor of multidrug efflux pumps; active against S. faecalis; inactive against S. aureus, M. tuberculosis
Context for antimicrobial resistance mechanism studies
Lacks fluorine; selectivity profile requires independent verification
Antimicrobial Resistance Efflux Pump Inhibitors Cancer Chemotherapy

NMDA Glycine Site Antagonism vs. Kynurenic Acid

2-Hydroxyquinoline-4-carboxylic acid shares structural features with kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), a known antagonist of the glycine co-agonist site on NMDA receptors [1]. Studies on kynurenic acid analogs demonstrate that the 2-carboxy group and 4-hydroxy moiety are essential for antagonist activity [2]. In rat hippocampal slices, quinaldic acid (2-carboxyquinoline) and 4-hydroxyquinoline were at least 15-fold less potent than kynurenic acid [2]. This establishes the critical importance of the specific 2-hydroxy-4-carboxy substitution pattern found in 2-hydroxyquinoline-4-carboxylic acid for NMDA receptor pharmacology.

NMDA Glycine Site SAR
Class-level
Kynurenic acid (4-hydroxy-2-carboxy) >15-fold more potent than 2-carboxyquinoline in hippocampal slices
Isomeric substitution pattern critical for NMDA receptor pharmacology interpretation
SAR derived from kynurenic acid analogs; electrophysiology context
Neuroscience NMDA Receptor Glycine Site Antagonists

2-Hydroxyquinoline-4-carboxylic Acid Applications


Cinchocaine Impurity Profiling

2-Hydroxyquinoline-4-carboxylic acid serves as the designated European Pharmacopoeia (EP) Reference Standard for Cinchocaine Impurity B. Analytical laboratories must procure this certified reference material for the development and validation of HPLC methods, system suitability testing, and quantification of this specific impurity in cinchocaine (dibucaine) hydrochloride drug substances and products, as mandated by EP monographs .

MOF and Catalyst Synthesis

As demonstrated by its ability to form stable cobalt(II) complexes with high thermal stability (up to ~300°C) and its capacity to yield structurally diverse 1D and 2D coordination polymers with cadmium(II), 2-hydroxyquinoline-4-carboxylic acid is a valuable ligand for constructing metal-organic frameworks (MOFs) and heterogeneous catalysts [1]. Its specific chelation mode enables tunable network architectures for applications in catalysis, gas storage, and separation science.

Lanthanide-Based Luminescent Probes

The ligand's ability to sensitize europium(III) luminescence, with emission properties tunable by the choice of organic base during synthesis, makes 2-hydroxyquinoline-4-carboxylic acid a useful building block for developing novel lanthanide-based luminescent materials [2]. Potential applications include bioimaging probes, security inks, and light-emitting devices where specific emission wavelengths and intensities are required.

Efflux Pump Inhibitor Research

2-Hydroxyquinoline-4-carboxylic acid (2HQC) is utilized in microbiology research as a tool compound to study bacterial efflux pump inhibition mechanisms . Its selective activity against Streptococcus faecalis, combined with its lack of broad-spectrum antibacterial activity (inactive against S. aureus and M. tuberculosis due to the absence of a fluorine atom), allows for cleaner mechanistic investigations of multidrug resistance without confounding antibacterial effects .

Application
Selection Property
Validation Focus
Cinchocaine impurity profiling (EP)
Certified EP reference standard identity
HPLC method validation and system suitability per EP monograph
MOF and catalyst synthesis
Ligand thermal stability and coordination geometry
TGA and XRD structural characterization
Lanthanide luminescent probes
Eu(III) sensitization and base-dependent emission tunability
Photoluminescence emission spectroscopy
Efflux pump inhibitor research
Efflux pump selectivity and fluorine-free scaffold
Mechanistic studies in target bacterial strains

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